![molecular formula C18H17NO4 B12417636 Naaa-IN-1](/img/structure/B12417636.png)
Naaa-IN-1
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Overview
Description
Naaa-IN-1 is a potent and selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine amidase that preferentially hydrolyzes endogenous biolipids such as palmitoylethanolamide and oleoylethanolamide . This compound has shown significant potential in the research of inflammation and pain due to its ability to inhibit NAAA with an IC50 of 7 nM .
Preparation Methods
The synthesis of Naaa-IN-1 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the use of organic solvents and reagents under controlled conditions to ensure the purity and yield of the final product . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing advanced purification techniques to meet the required standards .
Chemical Reactions Analysis
Naaa-IN-1 undergoes various chemical reactions, including hydrolysis and substitution reactions. Common reagents used in these reactions include organic solvents like dimethyl sulfoxide and catalysts that facilitate the hydrolysis of biolipids . The major products formed from these reactions are palmitoylethanolamide and oleoylethanolamide, which are hydrolyzed by NAAA .
Scientific Research Applications
Pain Management
NAAA inhibitors have emerged as potential therapeutic agents for managing chronic pain. Research indicates that inhibiting NAAA can elevate endogenous PEA levels, which may reduce hyperalgesia. For instance, a study demonstrated that the selective compound ARN077 effectively increased PEA levels and exhibited antihyperalgesic effects in multiple pain models .
Case Study: ARN077
- Objective: To assess the efficacy of ARN077 as an NAAA inhibitor.
- Methodology: Administered to mice with induced hyperalgesia.
- Findings: The compound significantly restored PEA levels and reduced pain responses.
- Conclusion: ARN077 showcases the potential of NAAA inhibitors in pain management.
Cancer Research
NAAA's role in tumorigenesis and immune response has been extensively studied. Elevated levels of NAAA have been correlated with poor prognosis in various cancers, suggesting its potential as a prognostic biomarker. A comprehensive analysis across 33 cancer types revealed that high NAAA expression is associated with adverse outcomes in breast cancer (BRCA), glioma (LGG), and thyroid carcinoma (THCA) .
Data Table: Prognostic Value of NAAA Across Cancer Types
Cancer Type | Association with NAAA Expression | Outcome |
---|---|---|
BRCA | Positive | Poor prognosis |
LGG | Positive | Poor prognosis |
THCA | Positive | Poor prognosis |
SKCM | Negative | Better prognosis |
Neuroinflammation
Research has shown that NAAA is involved in neuroinflammatory processes. For example, atractylodin, a natural inhibitor of NAAA, was found to elevate cellular PEA levels and inhibit microglial activation in response to lipopolysaccharide (LPS) stimulation . This suggests a therapeutic avenue for treating neurodegenerative diseases characterized by inflammation.
Case Study: Atractylodin's Mechanism
- Objective: To evaluate the anti-inflammatory effects of atractylodin.
- Methodology: In vitro studies on BV-2 microglial cells.
- Findings: Atractylodin inhibited pro-inflammatory cytokine release and increased PEA levels.
- Conclusion: Atractylodin may serve as a novel therapeutic agent for neuroinflammation.
Mechanism of Action
Naaa-IN-1 exerts its effects by inhibiting N-acylethanolamine-hydrolyzing acid amidase, which is responsible for the hydrolysis of palmitoylethanolamide and oleoylethanolamide . By inhibiting this enzyme, this compound increases the levels of these biolipids, which have anti-inflammatory and analgesic properties . The molecular targets involved include the active site of NAAA, where this compound binds and prevents the enzyme from catalyzing the hydrolysis reaction .
Comparison with Similar Compounds
Naaa-IN-1 is unique in its high selectivity and potency as an NAAA inhibitor. Similar compounds include other NAAA inhibitors like ARN077 and F96, which also target the hydrolysis of palmitoylethanolamide and oleoylethanolamide . this compound stands out due to its lower IC50 value, indicating higher potency .
Biological Activity
Naaa-IN-1 is a compound that has garnered attention due to its potential biological activity, particularly in relation to the enzyme N-acylethanolamine acid amidase (NAAA). This enzyme plays a significant role in various physiological and pathological processes, including pain modulation and inflammation. The following sections detail the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound functions as an activity-based probe specifically targeting the catalytically active form of NAAA. This selectivity is crucial for understanding the physiological roles of NAAA in vivo and in vitro. The compound has been shown to effectively inhibit NAAA activity, which is involved in the hydrolysis of bioactive lipids, thereby influencing pain and inflammatory responses.
Key Findings:
- Inhibition Assay : In vitro studies demonstrated that this compound inhibits NAAA with an IC50 value indicating effective binding at low concentrations (0.01 μM to 10 μM) .
- In Vivo Efficacy : Administered intravenously at a dose of 10 mg/kg, this compound displayed significant binding to NAAA in rat models, confirming its potential for therapeutic applications .
Study Overview
A series of studies have explored the biological effects of this compound across different models. Below is a summary of notable findings from these studies:
Case Study 1: Pain Modulation
In a controlled study involving rodents, the administration of this compound resulted in a marked decrease in hyperalgesic responses compared to control groups. The study employed both behavioral assays and biochemical analyses to assess pain levels and inflammation markers.
- Findings :
- Reduction in pain scores by approximately 50% post-treatment.
- Biochemical markers of inflammation (e.g., cytokine levels) were significantly lower in treated animals compared to controls.
Case Study 2: Inflammatory Response
Another study focused on the systemic effects of this compound on lung inflammation models. The compound was administered to assess its impact on inflammatory pathways.
- Findings :
- Histological analysis showed reduced infiltration of inflammatory cells.
- Cytokine profiling indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(4-phenylphenyl)methyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate |
InChI |
InChI=1S/C18H17NO4/c1-12-16(17(20)23-12)19-18(21)22-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,19,21)/t12-,16+/m0/s1 |
InChI Key |
MFQATLPMLVIJGV-BLLLJJGKSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)O1)NC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(C(=O)O1)NC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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